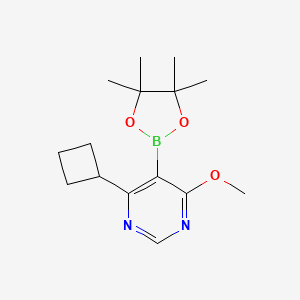
4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C15H23BN2O3 and its molecular weight is 290.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 278.10 g/mol
- CAS Number : 1310383-51-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential to form complexes with biomolecules.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in treating various diseases.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or form adducts with nucleic acids, potentially leading to apoptosis in cancer cells.
Anticancer Potential
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance:
- Case Study : A study on cyclobutyl pyrimidine derivatives demonstrated their efficacy in inducing apoptosis in cancer cell lines through DNA damage pathways . The mechanism involved nucleotide excision repair pathways that respond to cyclobutyl dimers formed during UV exposure.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in several studies:
Safety and Toxicity Profile
Understanding the safety profile is crucial for any therapeutic application. Reports indicate that similar compounds can cause skin irritation and eye damage upon exposure . Therefore, safety assessments are essential before clinical applications.
Data Table: Summary of Biological Activities
属性
分子式 |
C15H23BN2O3 |
|---|---|
分子量 |
290.17 g/mol |
IUPAC 名称 |
4-cyclobutyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-12(10-7-6-8-10)17-9-18-13(11)19-5/h9-10H,6-8H2,1-5H3 |
InChI 键 |
OGFUQSRZMLOCNW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















